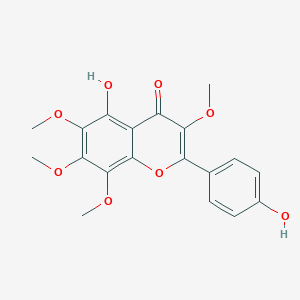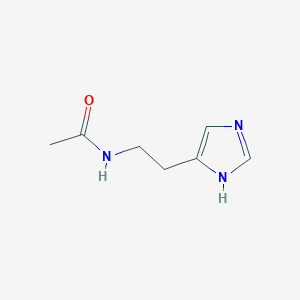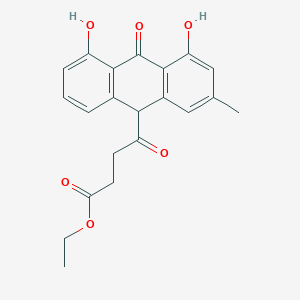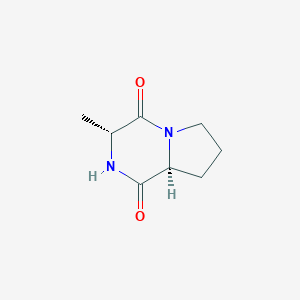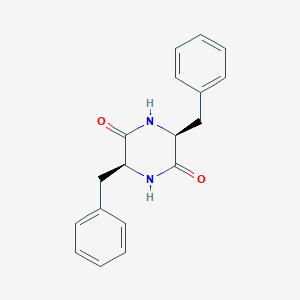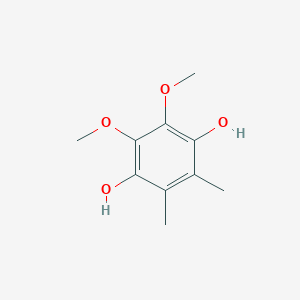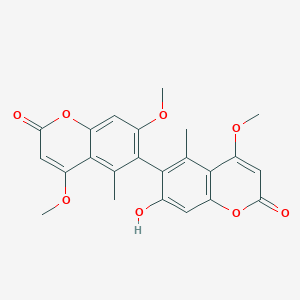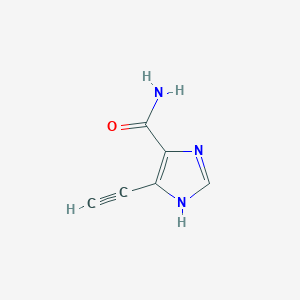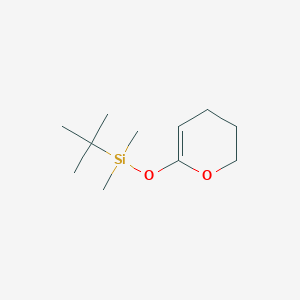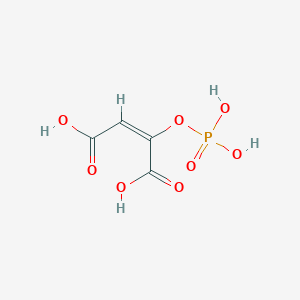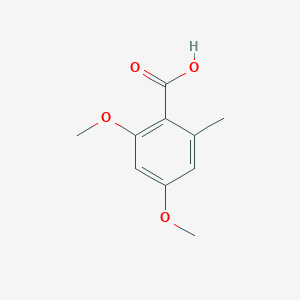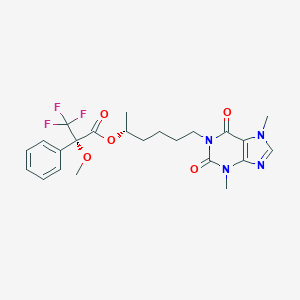
Pentoxifylline mtpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentoxifylline MTPA (methyl-3-pentoxifylline) is a derivative of pentoxifylline, which is a xanthine derivative used to treat various health conditions such as peripheral vascular disease, intermittent claudication, and cerebral vascular insufficiency. Pentoxifylline MTPA is a more potent and selective inhibitor of phosphodiesterase-4 (PDE4) compared to pentoxifylline.
Mécanisme D'action
Pentoxifylline MTPA selectively inhibits Pentoxifylline mtpa, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells. By inhibiting Pentoxifylline mtpa, Pentoxifylline MTPA increases the levels of cAMP, which leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of various downstream targets. This results in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, leading to an overall anti-inflammatory effect.
Effets Biochimiques Et Physiologiques
Pentoxifylline MTPA has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). It also promotes the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β). Additionally, Pentoxifylline MTPA has been shown to have bronchodilatory effects in preclinical models of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pentoxifylline MTPA in lab experiments is its selective inhibition of Pentoxifylline mtpa, which allows for the study of the specific downstream effects of cAMP/PKA signaling. However, one limitation is that Pentoxifylline MTPA may have off-target effects on other PDE isoforms, which could complicate the interpretation of the results.
Orientations Futures
There are several future directions for the study of Pentoxifylline MTPA. One potential area of research is its therapeutic potential in IBD, where it may have anti-inflammatory effects in the gut. Another area of research is its potential use in combination with other anti-inflammatory agents, such as corticosteroids, to enhance their efficacy. Additionally, further studies are needed to elucidate the specific downstream targets of cAMP/PKA signaling that are modulated by Pentoxifylline MTPA.
Méthodes De Synthèse
The synthesis of Pentoxifylline MTPA involves the reaction of pentoxifylline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through an S-alkylation mechanism, resulting in the formation of Pentoxifylline MTPA as a white crystalline solid.
Applications De Recherche Scientifique
Pentoxifylline MTPA has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects in preclinical studies.
Propriétés
Numéro CAS |
130007-50-0 |
|---|---|
Nom du produit |
Pentoxifylline mtpa |
Formule moléculaire |
C23H27F3N4O5 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C23H27F3N4O5/c1-15(35-20(32)22(34-4,23(24,25)26)16-11-6-5-7-12-16)10-8-9-13-30-19(31)17-18(27-14-28(17)2)29(3)21(30)33/h5-7,11-12,14-15H,8-10,13H2,1-4H3/t15-,22+/m1/s1 |
Clé InChI |
UGCLXABBIBEIAJ-QRQCRPRQSA-N |
SMILES isomérique |
C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)[C@@](C3=CC=CC=C3)(C(F)(F)F)OC |
SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |
SMILES canonique |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |
Synonymes |
pentoxifylline MTPA pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester, (1:R 2:R*,R*)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



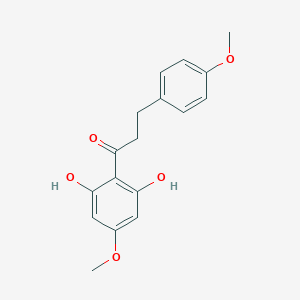
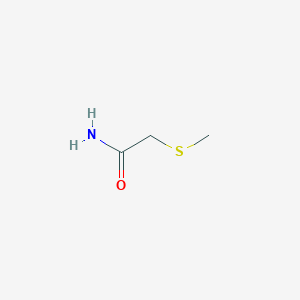
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
